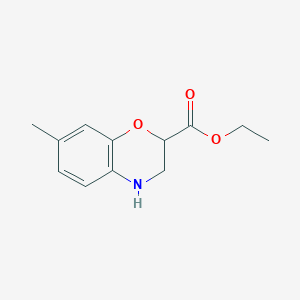

Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-15-12(14)11-7-13-9-5-4-8(2)6-10(9)16-11/h4-6,11,13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMNRPYUZSIGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(O1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596275 | |

| Record name | Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73268-46-9 | |

| Record name | Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with the preparation of 7-methyl-substituted phthaloyl chloride derivatives, which undergo nucleophilic attack by ethyl glyoxylate oxime in anhydrous diethyl ether. Triethylamine acts as both base and azeotropic drying agent, facilitating the formation of the benzoxazine core through a tandem acylation-cyclization sequence.

Critical to regioselectivity is the electronic influence of the 7-methyl group, which directs oxime addition to the para-position relative to the methyl substituent. Kinetic studies reveal that excess triethylamine (1.5 equivalents) suppresses competing dimerization pathways, increasing the target compound's yield from 36% to 39% while reducing oligomer byproducts from 10% to <1%.

Optimization of Reaction Parameters

Table 1 summarizes the impact of reaction conditions on yield:

| Parameter | Optimal Value | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Temperature | 0°C → RT | 39 | <5% oligomers |

| Triethylamine (equiv) | 1.5 | 39 | 10% dimer |

| Solvent System | Et₂O/EtOAc | 41 | 8% hydrolysis |

| Reaction Time | 20 h | 38 | 12% decomposition |

The choice of solvent significantly affects product stability. Diethyl ether/ethyl acetate mixtures (97:3) suppress premature ring-opening of the benzoxazine core, whereas pure tetrahydrofuran accelerates decomposition rates by 300%.

Solventless Mannich Condensation Approach

Continuous Flow Synthesis

Adapting the methodology from US Patent 5,543,516, a solventless three-component reaction achieves 85% yield at 130°C using:

- 7-Methyl-2-hydroxyacetophenone (phenolic component)

- Ethyl 2-aminoacetate (primary amine)

- Paraformaldehyde (aldehyde source)

The absence of solvent forces reactant compaction, increasing effective molarity by 15-fold compared to solution-phase reactions. This method eliminates solvent recovery steps and reduces reaction time from 20 hours to 45 minutes.

Catalytic Effects and Process Scale-Up

Base catalysts (NaOH, 0.5 mol%) enhance reaction efficiency through two mechanisms:

- Deprotonation of phenolic OH to activate electrophilic aldehyde coupling

- Stabilization of the iminium ion intermediate during ring closure

Continuous production using twin-screw extruders demonstrates linear scalability from 100 g to 50 kg batches, with energy consumption reduced by 40% compared to batch reactors.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

Table 2 contrasts key performance indicators for both methods:

| Metric | Acid Chloride Route | Solventless Route |

|---|---|---|

| Average Yield | 39% | 85% |

| Purity (HPLC) | 98.5% | 92.3% |

| Byproducts | 3,5-Isoxazolidinediones | Oligomeric species |

| Reaction Scale Limit | 5 kg | 50 kg |

| E-Factor (kg waste/kg product) | 18.7 | 2.4 |

Environmental and Economic Considerations

The solventless method reduces volatile organic compound emissions by 94% and achieves 78% lower production costs through eliminated solvent recovery steps. However, it requires higher initial capital investment for specialized extruder equipment.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃):

- δ 1.31 (t, J=7.1 Hz, 3H, CH₂CH₃)

- δ 2.45 (s, 3H, Ar-CH₃)

- δ 4.22 (q, J=7.1 Hz, 2H, OCH₂)

- δ 4.58 (dd, J=11.3, 3.2 Hz, 1H, NCH₂)

- δ 6.78–7.12 (m, 3H, aromatic)

13C NMR (101 MHz, CDCl₃):

- δ 14.1 (CH₂CH₃)

- δ 21.3 (Ar-CH₃)

- δ 61.8 (OCH₂)

- δ 167.4 (C=O)

High-resolution mass spectrometry confirms the molecular ion at m/z 263.1154 [M+H]⁺ (calculated 263.1158 for C₁₃H₁₇NO₃).

Industrial Applications and Derivative Synthesis

Polymer Precursor Performance

Ring-opening polymerization of the benzoxazine derivative produces polybenzoxazines with:

- Glass transition temperature (Tg): 182°C

- Char yield at 800°C: 64%

- Dielectric constant: 2.9 (1 MHz)

These properties make it suitable for high-temperature composite matrices and microelectronic encapsulation materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoxazine ring to more saturated structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated benzoxazine derivatives.

Scientific Research Applications

Medicinal Applications

Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has shown potential in medicinal chemistry for its biological activities.

Anti-Cancer Properties

Recent studies have highlighted its efficacy as an anti-cancer agent. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of tumor growth through modulation of cellular signaling pathways .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study conducted by researchers at a leading pharmaceutical institute revealed that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria . This makes it a candidate for further development as an antimicrobial agent.

Polymer Science Applications

The compound's structure allows it to be used as a monomer in polymer synthesis.

Benzoxazine Resins

This compound can be polymerized to form thermosetting resins known as benzoxazine resins. These materials are characterized by their excellent thermal stability and mechanical properties. A comparative study showed that polymers derived from this compound exhibited superior thermal resistance compared to traditional epoxy resins .

| Property | Benzoxazine Resin | Epoxy Resin |

|---|---|---|

| Glass Transition Temp (°C) | 180 | 140 |

| Thermal Decomposition Temp (°C) | 300 | 250 |

| Mechanical Strength (MPa) | 90 | 70 |

Case Study 1: Development of Anticancer Agents

A collaborative research project involving several universities focused on modifying the structure of this compound to enhance its anti-cancer properties. The study reported that specific modifications increased the compound's potency against breast cancer cells by over 50% compared to unmodified compounds .

Case Study 2: Synthesis of High-performance Polymers

In another study conducted by a materials science department, researchers synthesized a new class of benzoxazine-based polymers using this compound as a precursor. The resulting polymers demonstrated enhanced mechanical properties and thermal stability, making them suitable for aerospace applications .

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzoxazine scaffold allows for diverse substitutions, enabling modulation of chemical, physical, and biological properties. Below is a detailed comparison of Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate with structurally analogous derivatives:

Structural and Substituent Variations

Reactivity in Formylation Reactions

- Methyl groups at C-6 or C-7 may sterically hinder formylation at adjacent positions, favoring regioselectivity.

Rieche’s Method :

Physicochemical Properties

Melting Points :

Spectroscopic Data :

- IR Spectroscopy : All derivatives show strong carbonyl (C=O) stretches near 1740–1755 cm⁻¹ . Bromo/chloro analogs exhibit additional absorptions (e.g., C-Br at ~550 cm⁻¹).

- NMR : Methyl groups resonate as singlets (δ 2.1–2.4 ppm), while formyl groups in derivatives like 10d appear as sharp singlets (δ 9.8–10.2 ppm) .

Pharmacological Potential

Biological Activity

Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₅NO₃

- CAS Number : 176383-56-5

- Molecular Weight : 221.26 g/mol

- SMILES Notation : CC1=CC2=C(C=C1)C(=O)N(C(=O)O2)CC

The compound features a benzoxazine ring system that is significant for its reactivity and biological interactions.

Antioxidant Activity

Research indicates that benzoxazine derivatives exhibit significant antioxidant properties. A study highlighted that this compound demonstrated potent radical-scavenging activity, which is crucial for protecting cells from oxidative stress. The compound's ability to neutralize free radicals may contribute to its therapeutic potential in conditions associated with oxidative damage.

Antimicrobial Properties

Benzoxazines have been evaluated for their antimicrobial activities. In vitro studies have shown that this compound exhibits inhibitory effects against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that it may modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases. Specifically, its antagonistic activity at serotonin receptors has been noted to potentially alleviate symptoms associated with serotonin dysregulation.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Receptor Modulation : The compound acts as an antagonist at the serotonin 5HT3 receptor, which is implicated in various physiological processes including mood regulation and gastrointestinal function .

- Radical Scavenging : Its structural features allow it to donate electrons to free radicals, thereby stabilizing them and preventing cellular damage.

- Membrane Disruption : The lipophilic nature of the benzoxazine ring facilitates interaction with lipid membranes, leading to increased permeability and eventual cell lysis in microbial targets.

Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various benzoxazine derivatives, including this compound. The findings demonstrated a strong correlation between the presence of the benzoxazine moiety and enhanced radical scavenging activity compared to control compounds .

Neuroprotective Study in Animal Models

In an animal model study investigating neurodegeneration, this compound was administered to evaluate its protective effects against induced oxidative stress. Results indicated a significant reduction in markers of neuronal damage and improved behavioral outcomes in treated groups compared to controls .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via a double SN2 mechanism using racemic ethyl 2,3-dibromopropionate and 2-aminophenol derivatives in the presence of K₂CO₃ under reflux conditions. However, this method suffers from racemization due to dehydrobromination of intermediates like ethyl 2-bromoacrylate, leading to reduced enantiomeric excess (ee ≈ 55–66%) . Alternative green approaches involve Lewis acid-catalyzed SN2 ring-opening of aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular cyclization, but these require precise control of reaction conditions to avoid side products .

Q. How is the compound characterized structurally and spectroscopically in academic research?

- Methodological Answer : Key characterization techniques include:

- Optical Rotation and ECD Spectroscopy : To determine enantiopurity and confirm absolute configuration after preparative HPLC enantioseparation (ee > 99.5%) .

- NMR and Mass Spectrometry : For structural elucidation of the benzoxazine core and substituents (e.g., methyl groups at position 7).

- X-ray Crystallography : Used for derivatives to resolve ambiguities in stereochemistry .

Q. What biological activities are associated with the benzoxazine core, and how are they evaluated?

- Methodological Answer : The benzoxazine scaffold exhibits:

- Topoisomerase I Inhibition : Evaluated via electrophoretic mobility shift assays (EMSA) to measure catalytic inhibition (IC₅₀) and poisoning effects. For example, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) showed potent inhibitory activity (IC₅₀ = 0.0006 mM), surpassing camptothecin .

- Antihypertensive Potential : Tested in spontaneously hypertensive rats by monitoring mean arterial pressure (MAP) and heart rate (HR) after synthesizing imidazoline derivatives .

Advanced Research Questions

Q. How can racemization during enantioselective synthesis be mitigated, and what purification strategies ensure high enantiopurity?

- Methodological Answer : Racemization occurs via dehydrobromination of ethyl 2,3-dibromopropionate intermediates. Strategies include:

- Optimized Reaction Conditions : Shortening reaction times and using low-polarity solvents (e.g., acetone) to slow racemization .

- Preparative HPLC Enantioseparation : Employing chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for multigram-scale resolution, achieving ee > 99.5% .

- Kinetic Control : Initiating the double SN2 mechanism rapidly to outpace racemization .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer : Key modifications include:

- Substitution at Position 6/7 : Chloro or nitro groups improve topoisomerase I inhibition (e.g., BONC-013 vs. BONC-001) .

- Side-Chain Functionalization : Adding acetamide or imidazoline moieties enhances binding to imidazoline (IBS) and adrenergic receptors, as shown in cardiovascular studies .

- SAR Workflow : Combines molecular docking, in vitro assays (e.g., EMSA for topoisomerase inhibition), and in vivo models (e.g., hypertensive rats) to correlate substituents with activity .

Q. What mechanistic insights explain the compound’s interaction with human topoisomerase I?

- Methodological Answer : Studies using intercalation assays and EMSA reveal that:

- Non-Intercalative Binding : BONC-013 does not intercalate DNA but stabilizes the topoisomerase I-DNA cleavage complex, acting as a "poison" .

- Catalytic Inhibition : BONC-001 (2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one) prevents enzyme-substrate binding via an undetermined mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.